4-(Cyclopentylmethyl)-1H-pyrazole
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Overview
Description
4-(Cyclopentylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This compound is characterized by the presence of a cyclopentylmethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethyl)-1H-pyrazole typically involves the reaction of cyclopentylmethyl bromide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-(Cyclopentylmethyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether: A related compound with a cyclopentyl group attached to an ether linkage.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine functional group.
Cyclopentyl methyl ketone: Features a cyclopentyl group attached to a ketone functional group.
Uniqueness
4-(Cyclopentylmethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other cyclopentyl-containing compounds
Properties
CAS No. |
73123-53-2 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-(cyclopentylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C9H14N2/c1-2-4-8(3-1)5-9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11) |
InChI Key |
XLKFHKVNZABZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=CNN=C2 |
Origin of Product |
United States |
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